Application Summary: DEET-d10 is used in the study of the degradation of DEET, an emerging environmental contaminant .
Methods of Application: Various methods have been used to degrade DEET, such as UV based, ozonation, photocatalytic degradation, and biodegradation (based on the metabolic activity of fungi and bacteria) .
Results or Outcomes: The study suggests that biodegradation and nanotechnology-based methods can be potential solutions to remediate DEET from the environment .
Application Summary: DEET-d10 is used in observational exposure and human biomonitoring studies to estimate the use of and exposure to DEET-based insect repellents .
Methods of Application: In one study, children between the ages of 7 and 13 took part in a 24-hour observational exposure and human biomonitoring study at an overnight summer camp. Children controlled their use of DEET-based insect repellents, and provided an account of their activities at camp that could impact insect repellent absorption .
Results or Outcomes: The study demonstrated the need for DEET biomonitoring to be done in context with the timing of a known DEET exposure or over the course of at least 14 to 24 hours to better capture the excretion curve .
Application Summary: DEET-d10 is used in the study of the enhancement of the repellent action time duration .
Methods of Application: In one study, the use of 6–30% CDs solution as a solvent of DEET instead of EtOH led to the enhancement of the repellent action time duration .
Results or Outcomes: The study showed that the use of CDs solution as a solvent of DEET instead of EtOH can enhance the repellent action time duration .
DEET-d10, also known as N,N-diethyl-3-methylbenzamide-d10, is a deuterated derivative of the widely used insect repellent N,N-diethyl-m-toluamide, commonly referred to as DEET. The chemical formula for DEET-d10 is C₁₂H₇D₁₀NO, and it retains the same structural characteristics as its parent compound, with the addition of deuterium (D) isotopes replacing certain hydrogen atoms. This modification allows for enhanced tracking and analysis in various research applications, particularly in studies involving metabolic pathways and environmental fate.
These reactions are essential for understanding the compound's behavior in biological systems and its environmental degradation pathways.
DEET-d10 exhibits biological activity similar to that of DEET. It acts primarily as an insect repellent by interfering with the sensory receptors of insects. Studies indicate that it may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission in insects, leading to their repulsion or death upon exposure . Due to its structural similarities with DEET, DEET-d10 is also considered a xenobiotic compound, meaning it is foreign to living organisms and can have various effects on biological systems.
The synthesis of DEET-d10 typically involves the following steps:
These methods allow for the production of DEET-d10 with a high degree of isotopic labeling fidelity.
DEET-d10 is primarily used in scientific research rather than as a commercial insect repellent. Its applications include:
Research on interaction studies involving DEET-d10 has focused on its effects on both target (insects) and non-target organisms (humans and other wildlife). Key findings include:
Several compounds share structural similarities with DEET-d10. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N,N-Diethyl-m-toluamide (DEET) | Non-deuterated version; C₁₂H₁₇NO | Most widely used insect repellent |
Picaridin | C₁₁H₁₄N₂O₂ | Less irritating; effective against a broader range of insects |
IR3535 | C₁₃H₁₉N₂O₂ | Synthetic amino acid; often used in personal care products |
Oil of Lemon Eucalyptus | Natural repellent derived from eucalyptus leaves | Considered a natural alternative with similar efficacy |
DEET-d10's uniqueness lies in its isotopic labeling, which provides distinct advantages for research purposes while retaining the functional characteristics that make DEET effective as an insect repellent. This isotopic modification enhances its utility in tracing studies without altering its fundamental biological activity.